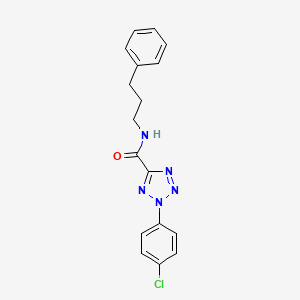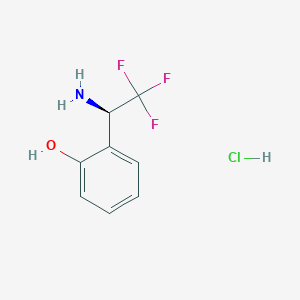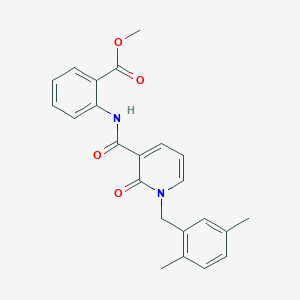
3-(4-甲氧基苯基)-N-(1-甲基-2-氧代-1,2,3,4-四氢喹啉-6-基)丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of tetrahydroquinoline derivatives is a topic of interest in several studies. For instance, the synthesis of N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline was achieved through a cationic imino Diels–Alder reaction catalyzed by BF3.OEt2, as described in one study . Another research paper reports the synthesis of diverse 2-aryl-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-6,7-methylendioxy-1,2,3,4-tetrahydroquinolines using a three-component reaction involving 3,4-methylendioxyaniline, benzaldehydes, and isoeugenol . These methods highlight the versatility of synthetic approaches to create various tetrahydroquinoline derivatives with potential biological activities.
Molecular Structure Analysis
The molecular structure of tetrahydroquinoline derivatives has been elucidated using various analytical techniques. X-ray powder diffraction (XRPD) was used to determine the crystalline structure of a N-benzyl tetrahydroquinoline derivative, which was found to crystallize in an orthorhombic system with specific unit-cell parameters . Another study determined the crystal structure of a different tetrahydroquinoline derivative using X-ray diffraction analysis, revealing that it crystallized in the triclinic system with particular cell parameters and exhibited intermolecular hydrogen bonds .
Chemical Reactions Analysis
The reactivity of tetrahydroquinoline derivatives has been explored in several contexts. For example, the reaction of 3-cyano-4-(p-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinoline-2(1H)-thione with various reagents led to the formation of different products, including 2-methylthio derivatives and aminopyrazolotetrahydroquinoline-5-hydrazones . These reactions demonstrate the potential of tetrahydroquinoline derivatives to undergo various chemical transformations, leading to new compounds with potentially interesting properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydroquinoline derivatives are influenced by their molecular structure. The crystalline form, space group, and cell parameters can affect the compound's solubility, stability, and reactivity . Additionally, the presence of specific functional groups, such as methoxy or methylendioxy groups, can impact the compound's biological activity, as seen in the cytotoxic evaluation of podophyllotoxin-like molecules .
科学研究应用
合成和结构分析
- 合成方法和晶体结构:一项研究详细介绍了通过卤代烃胺化合成化合物,通过元素分析、红外光谱、1H NMR、质谱和 X 射线衍射确认了目标分子的结构,揭示了分子通过分子间的弱氢键进行三维堆积的见解 (Bai 等人,2012)。
- 四氢异喹啉的合成:作为多巴胺拮抗剂的 8-芳基四氢异喹啉的合成研究涉及亲核取代和亲电取代,证明了潜在抗精神病活性所需的结构修饰 (Ellefson 等人,1980)。
生物学和药理学活性
- 抑制微管蛋白聚合:具有与本化合物相同的结构基序的甲氧基取代的 3-甲酰基-2-苯基吲哚被研究其抑制微管蛋白聚合的能力,表明其作为细胞抑制剂的潜在作用方式。本研究为理解类似化合物的生物活性提供了基础 (Gastpar 等人,1998)。
- 抗增殖活性及作用机制:一系列新型 2-苯基喹啉-4-酮对肿瘤细胞系表现出显着的细胞毒活性,某些衍生物表现出选择性抑制,表明通过抑制类胰岛素生长因子-1 受体 (IGF-1R) 自身磷酸化的潜在途径。这项研究强调了结构相关化合物在癌症治疗中的治疗潜力 (李晨周等人,2010)。
属性
IUPAC Name |
3-(4-methoxyphenyl)-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-22-18-10-7-16(13-15(18)6-12-20(22)24)21-19(23)11-5-14-3-8-17(25-2)9-4-14/h3-4,7-10,13H,5-6,11-12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVIGUJRCXIQGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)CCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~1~,N~3~-bis(3,5-dichlorophenyl)-2-[(methoxyimino)methyl]malonamide](/img/structure/B2546873.png)
![2-(2-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2546877.png)
![(2S)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B2546878.png)
![2-([1,1'-biphenyl]-4-yl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide](/img/structure/B2546879.png)
![[2-(Methoxymethyl)oxolan-2-yl]methanamine](/img/structure/B2546881.png)
![2-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-5-[(2-methylphenyl)methoxy]pyran-4-one](/img/structure/B2546883.png)
![3-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B2546884.png)

![N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-phenoxyacetamide](/img/structure/B2546888.png)
![N'-[4,6-bis(trifluoromethyl)pyridine-2-carbonyl]-3-(trifluoromethyl)benzohydrazide](/img/structure/B2546890.png)


![(Z)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2546895.png)
